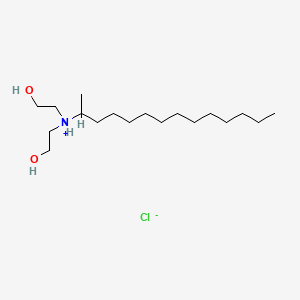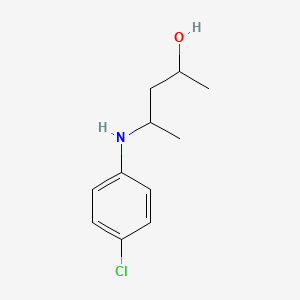![molecular formula C16H15NO4S2 B14171410 [2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate CAS No. 182119-04-6](/img/structure/B14171410.png)
[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate is a complex organic compound that features a chromenyl group, a morpholine ring, and a carbodithioate moiety
Métodos De Preparación
The synthesis of [2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-oxo-2H-chromen-3-yl acetic acid with morpholine and carbon disulfide under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the chromenyl group, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and antifungal properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding due to its unique structural features.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate involves its interaction with biological targets such as enzymes and proteins. The chromenyl group can intercalate with DNA, while the morpholine ring can form hydrogen bonds with amino acid residues in proteins. The carbodithioate moiety can chelate metal ions, affecting the activity of metalloenzymes .
Comparación Con Compuestos Similares
Similar compounds to [2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate include:
2-(2-Oxo-2H-chromen-3-yl)acetic acid: This compound shares the chromenyl group but lacks the morpholine and carbodithioate moieties.
Morpholine-4-carbodithioate derivatives: These compounds have the morpholine and carbodithioate groups but differ in the substituents attached to the morpholine ring.
Chromen-3-yl derivatives: These compounds have various substituents on the chromenyl group, affecting their chemical and biological properties.
The uniqueness of this compound lies in its combination of the chromenyl, morpholine, and carbodithioate groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
182119-04-6 |
|---|---|
Fórmula molecular |
C16H15NO4S2 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
[2-oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C16H15NO4S2/c18-13(10-23-16(22)17-5-7-20-8-6-17)12-9-11-3-1-2-4-14(11)21-15(12)19/h1-4,9H,5-8,10H2 |
Clave InChI |
OVMPRHWKZOUBKS-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=S)SCC(=O)C2=CC3=CC=CC=C3OC2=O |
Solubilidad |
7.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


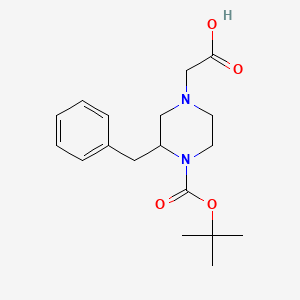
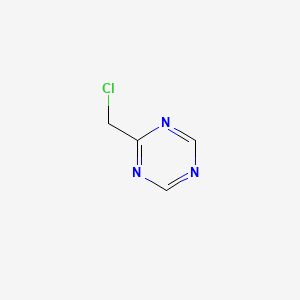
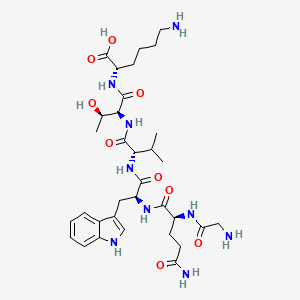
![trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B14171341.png)
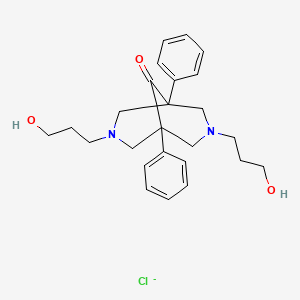
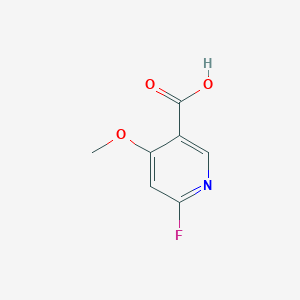
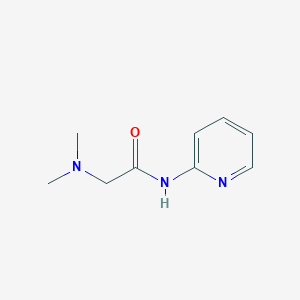
![7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine](/img/structure/B14171381.png)
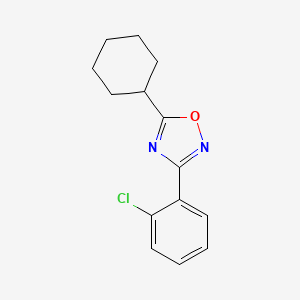
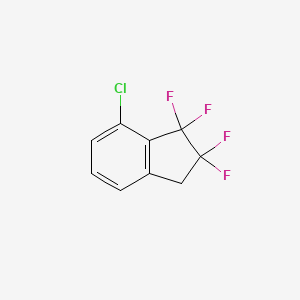
![N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide](/img/structure/B14171402.png)
